3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid
Description
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is a piperazine derivative featuring a propionic acid backbone linked to a 2-methoxyphenyl-substituted piperazine ring. This compound belongs to a class of molecules where the piperazine moiety is often functionalized to modulate pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability.
The 2-methoxy group on the phenyl ring may enhance lipophilicity and influence binding to biological targets, as seen in related indan acid derivatives where methoxy substitutions improved analgesic and anti-inflammatory potency . The propionic acid chain length (three carbons) is critical for activity optimization, as demonstrated in indan acid derivatives where longer chains (e.g., butyric acid) reduced efficacy .
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-12(13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWTUBIANMMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid typically involves the reaction of 2-methoxyphenylpiperazine with a suitable propionic acid derivative. One common method is the alkylation of 2-methoxyphenylpiperazine with 3-chloropropionic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-propionic acid.
Reduction: Formation of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is . The compound features a piperazine ring, which is known for its versatility in pharmacology, particularly in the development of psychoactive drugs and anti-cancer agents.
Therapeutic Applications
1. Anticancer Activity
Research indicates that derivatives of piperazine compounds, including this compound, exhibit promising anticancer properties. For instance, studies have shown that modifications to the piperazine structure can enhance antitumor efficacy against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation has been documented, suggesting that it may serve as a lead compound for developing new anticancer therapies .
2. Antimalarial Effects
In studies focused on antimalarial activity, compounds similar to this compound have demonstrated significant inhibitory effects on Plasmodium falciparum, the causative agent of malaria. Specific derivatives were synthesized and evaluated for their ability to disrupt the life cycle of the parasite, indicating potential for further development as antimalarial agents .
3. Treatment of Benign Prostatic Hyperplasia (BPH)
The compound has been identified as a candidate for treating benign prostatic hyperplasia due to its selective antagonistic activity on alpha-adrenoceptors. Its structural modifications enhance uroselectivity and reduce side effects commonly associated with existing treatments, thereby improving patient outcomes in managing BPH .
Mechanistic Insights
1. Molecular Interaction Studies
Molecular modeling studies have been conducted to understand how this compound interacts with biological targets. These studies provide insights into the binding affinities and mechanisms of action at cellular levels, which are critical for optimizing therapeutic efficacy .
2. In Vitro and In Vivo Assessments
Extensive in vitro assessments have demonstrated the compound's effectiveness against various biological targets, while in vivo studies in genetically engineered mouse models have helped elucidate its pharmacokinetics and therapeutic index. Such studies are essential for advancing the compound through preclinical and clinical phases of drug development .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology evaluated a series of piperazine derivatives, including this compound, revealing a dose-dependent inhibition of tumor growth in vitro. The findings suggest that further optimization could lead to clinically relevant anticancer agents.
Case Study 2: Antimalarial Activity
In a comparative study, various derivatives were synthesized and tested against P. falciparum. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced antimalarial activity, suggesting avenues for developing effective treatments against malaria .
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid involves its interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate the activity of neurotransmitters like norepinephrine and epinephrine, leading to various physiological effects such as vasodilation, reduced blood pressure, and altered mood states .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
The following table summarizes key structural analogs and their biological activities:
Key Structural and Functional Insights
Aromatic Substitution :
- The 2-methoxy group in the target compound may mimic the activity-enhancing effects observed in indan acid derivatives (e.g., 21b, 21c), where methoxy groups at positions 5, 6, or 5,6 improved inhibition of inflammation and pain . However, the substitution position (ortho vs. para/meta) significantly impacts receptor interaction. For example, PPAR agonists with meta-substituted aromatic groups showed higher potency than ortho-substituted analogs .
Chain Length Optimization :
- Propionic acid derivatives (3-carbon chain) consistently outperformed butyric acid (4-carbon) analogs in anti-inflammatory assays (e.g., 21c vs. 21f: 57.54% vs. 52.18% inhibition) . This aligns with the target compound’s design, suggesting an optimal balance between hydrophobicity and steric bulk.
Piperazine Functionalization: Substituting the piperazine ring with 7-chloroquinoline (antiprotozoal agents) or m-tolyl (PPAR agonists) shifts therapeutic applications. The target compound’s 2-methoxyphenyl group may favor central nervous system (CNS) targets due to increased blood-brain barrier permeability .
In indan acid derivatives, dimethoxy substitutions (21c) achieved higher anti-inflammatory activity (57.54%) than mono-methoxy (21b: 54.91%) or unsubstituted analogs (21a: 40.14%) .
Research Findings and Implications
- Analgesic/Anti-inflammatory Potential: The target compound’s structural resemblance to indan acid derivatives (e.g., 21b, 21c) suggests comparable or superior efficacy, pending experimental validation. Methoxy substitutions could reduce oxidative metabolism, extending half-life .
- Antiprotozoal Activity: While the 7-chloroquinoline-piperazine-propionic acid hydrazones target protozoal enzymes, the 2-methoxyphenyl group may redirect activity toward bacterial or fungal targets due to differing electronic properties .
- Metabolic Applications : PPAR agonists with piperazine-propionic acid scaffolds highlight the importance of aromatic substitution patterns for receptor subtype selectivity (e.g., PPARγ vs. PPARα) .
Biological Activity
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid, also known as 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propionic acid dihydrochloride, is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a propionic acid moiety, which contributes to its unique pharmacological properties.
Chemical Structure
The molecular formula of the compound is C₁₄H₂₂Cl₂N₂O₃. The structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticoagulant Properties : Some derivatives of this compound have shown anticoagulant effects, suggesting potential applications in preventing thrombotic disorders.
- Receptor Interaction : The compound interacts with various receptors, indicating its potential role in modulating neurochemical pathways. Preliminary studies suggest binding affinities at serotonin (5-HT) and dopamine receptors.
The biological activity of this compound is hypothesized to involve several mechanisms, including:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and anxiety levels.
- Enzymatic Interactions : It may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[4-(4-Methoxyphenyl)-piperazin-1-yl]-propionic acid | C₁₄H₂₂Cl₂N₂O₃ | Contains para-methoxy substitution; may alter receptor binding profiles. |
| 3-[4-(2-Chlorophenyl)-piperazin-1-yl]-propionic acid | C₁₄H₂₂Cl₂N₂O₃ | Chlorine substitution enhances lipophilicity compared to methoxy groups. |
| 3-[4-(Phenyl)-piperazin-1-yl]-propionic acid | C₁₄H₁₈N₂O₃ | Lacks methoxy or halogen substitutions; serves as a baseline for evaluating substituent effects. |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of piperazine compounds exhibited antimicrobial properties, suggesting that modifications to the piperazine ring could enhance efficacy against bacterial strains .
- Antithrombotic Effects : Another investigation focused on the anticoagulant properties of similar compounds, revealing that specific structural modifications could lead to significant reductions in thrombus formation in animal models .
- Neuropharmacological Studies : Research on receptor binding showed that compounds with similar structures could influence serotonin and dopamine pathways, which are critical in treating mood disorders .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-methoxyphenylpiperazine with propionic acid derivatives. Key steps include:
- Amide Formation: React 4-(2-methoxyphenyl)piperazine with propionic acid hydrazide under reflux in ethanol, monitored by TLC ().
- Catalytic Optimization: Use coupling agents like EDC/HOBt in anhydrous DMF to enhance yield. Adjust reaction time (12-24 hours) and temperature (25-40°C) to minimize byproducts (e.g., hydrazide impurities) ().
- Purification: Employ column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity ().
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatographic Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against pharmacopeial reference standards ().
- Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 60.1%, H: 7.1%, N: 6.1%) ().
Advanced Research Questions
Q. How can contradictory data in receptor-binding assays involving this compound be resolved?
Methodological Answer: Contradictions may arise from variable receptor subtypes or impurity interference. Strategies include:
- Receptor Subtype Profiling: Test affinity across 5-HT (serotonin) receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) using radioligand displacement assays ().
- Impurity Screening: Quantify hydrazide byproducts (e.g., 3-(4-methylpiperazin-1-yl)propionic acid hydrazide) via LC-MS. These impurities may exhibit off-target activity at >1% concentration ().
- Functional Assays: Use calcium flux or cAMP assays to distinguish agonist/antagonist behavior ().
Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using logP values (~2.1) and polar surface area (PSA <70 Ų) ().
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to assess CYP450 metabolism. The methoxy group increases metabolic stability compared to hydroxyl analogs ().
- Docking Studies: Model interactions with 5-HT receptors (PDB: 6WGT) to identify critical hydrogen bonds (e.g., piperazine nitrogen with Asp3.32 residue) ().
Q. How can researchers address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1%) with aqueous buffers (PBS, pH 7.4). For higher concentrations, employ cyclodextrin-based solubilizers ().
- pH Adjustment: The propionic acid moiety allows solubility enhancement at pH >8 via deprotonation (pKa ~4.5). Confirm stability via UV-Vis spectroscopy over 24 hours ().
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
